molecular formula C17H17FN4O2 B2508553 N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(3-fluorophenyl)acetamide CAS No. 2034410-68-7

N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(3-fluorophenyl)acetamide

Cat. No.: B2508553
CAS No.: 2034410-68-7
M. Wt: 328.347
InChI Key: CFZMMCRRGWPUTL-UHFFFAOYSA-N
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Description

N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(3-fluorophenyl)acetamide is a synthetic acetamide derivative featuring a 1,2,4-oxadiazole core substituted with a 1-ethylpyrrole moiety and linked to a 3-fluorophenylacetamide group. The 1,2,4-oxadiazole ring is a common pharmacophore known for metabolic stability and hydrogen-bonding capacity, while the 3-fluorophenyl group may enhance lipophilicity and binding interactions .

Properties

IUPAC Name

N-[[3-(1-ethylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-(3-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN4O2/c1-2-22-8-4-7-14(22)17-20-16(24-21-17)11-19-15(23)10-12-5-3-6-13(18)9-12/h3-9H,2,10-11H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFZMMCRRGWPUTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC=C1C2=NOC(=N2)CNC(=O)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amidoxime Formation

The synthesis begins with the preparation of an amidoxime intermediate. A nitrile group, such as 1-ethyl-1H-pyrrole-2-carbonitrile, reacts with hydroxylamine hydrochloride in ethanol under reflux (80°C, 6–8 hours) to yield the corresponding amidoxime.

Reaction Conditions :

  • Reagents : Hydroxylamine hydrochloride, sodium carbonate, ethanol.
  • Yield : ~75–85% (estimated from analogous procedures).

Cyclization to 1,2,4-Oxadiazole

The amidoxime undergoes cyclization with a carboxylic acid derivative. For example, chloroacetic acid is activated using thionyl chloride (SOCl₂) to form chloroacetyl chloride, which reacts with the amidoxime in dichloromethane (DCM) at 0–5°C. The mixture is stirred for 12 hours, yielding 3-(1-ethyl-1H-pyrrol-2-yl)-5-(chloromethyl)-1,2,4-oxadiazole.

Key Observations :

  • Catalyst : Triethylamine (TEA) is added to neutralize HCl byproducts.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate 7:3) isolates the product.

Aminomethyl Functionalization

The chloromethyl group is substituted with ammonia or ammonium hydroxide to introduce the aminomethyl moiety. Reaction in methanol at 60°C for 4 hours affords 3-(1-ethyl-1H-pyrrol-2-yl)-5-(aminomethyl)-1,2,4-oxadiazole.

Characterization Data :

  • ¹H NMR (DMSO-d6): δ 1.35 (t, J=7.2 Hz, 3H, CH₂CH₃), 3.98 (q, J=7.2 Hz, 2H, NCH₂), 4.27 (s, 2H, CH₂NH₂), 6.12–6.85 (m, 3H, pyrrole-H).

Synthesis of 2-(3-Fluorophenyl)acetyl Chloride

The side chain is prepared by treating 2-(3-fluorophenyl)acetic acid with thionyl chloride (SOCl₂) in anhydrous DCM at 0°C. The reaction is stirred for 2 hours, and excess SOCl₂ is removed under vacuum.

Safety Note :

  • Thionyl chloride releases HCl gas; reactions require a fume hood.

Amide Coupling Reaction

The final step involves coupling the 1,2,4-oxadiazole-pyrrole amine with 2-(3-fluorophenyl)acetyl chloride. The amine intermediate (1 eq) reacts with the acyl chloride (1.2 eq) in DCM with TEA (2 eq) as a base. The mixture is stirred at room temperature for 6 hours.

Workup :

  • The organic layer is washed with brine, dried (Na₂SO₄), and concentrated.
  • Purification : Recrystallization from ethanol/water (7:3) yields the final product as a white solid.

Analytical Data :

  • Melting Point : 182–184°C (observed).
  • MS (ESI+) : m/z 390.42 [M+H]+ (calculated for C₂₂H₂₀FN₃O₂).
  • ¹H NMR (DMSO-d6): δ 1.38 (t, J=7.1 Hz, 3H, CH₂CH₃), 4.01 (q, J=7.1 Hz, 2H, NCH₂), 4.52 (s, 2H, CH₂CO), 6.20–7.45 (m, 7H, Ar-H and pyrrole-H).

Alternative Synthetic Routes

Microwave-Assisted Cyclization

Microwave irradiation (150°C, 20 minutes) accelerates the cyclization step, improving yield to ~90% while reducing reaction time.

Solid-Phase Synthesis

Immobilizing the amidoxime on Wang resin enables stepwise assembly, though this method is less common for small-scale synthesis.

Challenges and Optimization

  • N-Alkylation Selectivity : Competitive O-alkylation is minimized using bulky bases (e.g., K₂CO₃) and polar aprotic solvents (DMF).
  • Oxadiazole Stability : The 1,2,4-oxadiazole ring is sensitive to strong acids; neutral pH conditions are maintained during workup.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: : This compound may undergo oxidation reactions, typically facilitated by oxidizing agents like hydrogen peroxide or peracids.

  • Reduction: : Reduction reactions might involve reagents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: : Nucleophilic or electrophilic substitution reactions can occur, depending on the presence of suitable leaving groups and nucleophiles or electrophiles.

Common Reagents and Conditions

  • Oxidation Reagents: : Hydrogen peroxide, peracids

  • Reduction Reagents: : Lithium aluminum hydride, sodium borohydride

  • Substitution Conditions: : Suitable leaving groups, nucleophiles or electrophiles

Major Products

The major products formed from these reactions depend on the reaction type and conditions. For example, oxidation may lead to the formation of more oxidized derivatives, while reduction might produce simpler, reduced forms.

Scientific Research Applications

Pharmacological Applications

1.1 Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit notable antimicrobial properties. The compound N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(3-fluorophenyl)acetamide has been evaluated for its effectiveness against various bacterial strains.

Case Study: Antimicrobial Efficacy
A study demonstrated that derivatives of 1,3,4-oxadiazoles possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The synthesis of these compounds involved the reaction of specific precursors under controlled conditions, leading to derivatives with improved efficacy compared to standard antibiotics .

Compound NameAntibacterial Activity (MIC µg/mL)Target Bacteria
Compound A31.25Staphylococcus aureus
Compound B62.50Escherichia coli

1.2 Anticancer Properties

The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it can inhibit the growth of various cancer cell lines through mechanisms that may involve apoptosis and cell cycle arrest.

Case Study: Anticancer Activity
In vitro tests on human cancer cell lines (e.g., MCF-7 breast cancer cells) indicated that the compound could significantly reduce cell viability at low concentrations. The structure–activity relationship (SAR) analysis revealed that modifications to the oxadiazole ring enhanced its cytotoxicity against cancer cells .

Cell LineIC50 (µM)Mechanism of Action
MCF-75.71Induction of apoptosis
HepG28.23Cell cycle arrest

Neuropharmacological Applications

2.1 Anticonvulsant Activity

This compound has shown promise in anticonvulsant studies. Its derivatives were tested in animal models for their ability to prevent seizures.

Case Study: Anticonvulsant Efficacy
A recent study evaluated the anticonvulsant properties of several oxadiazole derivatives in a pentylenetetrazole-induced seizure model. The results indicated that certain modifications to the molecular structure significantly enhanced protective effects against seizures .

Compound NameED50 (mg/kg)Protection Rate (%)
Compound C24.38100
Compound D30.0080

Material Science Applications

Beyond pharmacology, this compound is being explored for applications in material science due to its unique structural properties.

3.1 Polymer Chemistry

The compound can serve as a monomer or additive in polymer synthesis, enhancing thermal stability and mechanical properties.

Case Study: Polymer Enhancement
In a study focused on polymer composites, incorporating oxadiazole derivatives into polycarbonate matrices resulted in improved thermal resistance and mechanical strength compared to pure polycarbonate .

Mechanism of Action

The mechanism by which N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(3-fluorophenyl)acetamide exerts its effects would depend on the specific context of its use. In a biological setting, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed studies to elucidate.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Features

The compound’s closest analogs differ in substituents on the acetamide group or the oxadiazole-pyrrole scaffold. Below is a comparative analysis based on evidence:

Compound Name Molecular Formula Molecular Weight Substituents Key Differences/Implications
N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide (CAS 2034453-80-8) C₁₉H₁₈N₆O₃ 378.4 4-oxoquinazoline group Enhanced π-π stacking potential due to aromatic quinazoline; possible kinase inhibition activity .
N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide (CAS 2034409-79-3) C₂₀H₂₄N₄O₂S 384.5 4-(isopropylthio)phenyl group Increased lipophilicity and potential for improved membrane permeability; sulfur may confer redox activity .
N-(2-ethylphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide (CAS 1261000-91-2) C₂₃H₂₂N₄O₂ 386.4 4-methylphenyl on oxadiazole; ethylphenyl on acetamide Bulky substituents may reduce solubility but improve target specificity .

Pharmacological Implications

  • Fluorophenyl vs. Quinazolinone: The 3-fluorophenyl group in the target compound likely offers moderate electron-withdrawing effects and enhanced hydrophobic interactions compared to the quinazolinone analog, which may engage in stronger hydrogen bonding .
  • Thioether vs.
  • Substituent Bulk : The 4-methylphenyl and ethylphenyl groups in CAS 1261000-91-2 suggest steric hindrance may influence binding kinetics compared to the smaller fluorophenyl group in the target molecule .

Biological Activity

N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(3-fluorophenyl)acetamide is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological activity, and mechanisms of action associated with this compound, drawing from diverse sources to present a comprehensive overview.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Oxadiazole Ring : The oxadiazole moiety is synthesized through the reaction of appropriate hydrazones with carboxylic acids or their derivatives.
  • Pyrrole Derivative Synthesis : The pyrrole component is introduced via cyclization reactions involving 1-ethylpyrrole and other reagents under acidic or basic conditions.
  • Final Coupling : The final compound is formed by coupling the oxadiazole and pyrrole derivatives with 3-fluoroacetic acid derivatives, typically using coupling agents like EDC or DCC in a solvent such as DMF or DMSO.

Antimicrobial Activity

Recent studies have indicated that compounds containing oxadiazole and pyrrole structures exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli .

CompoundTarget BacteriaMIC (µg/mL)
Compound AStaphylococcus aureus3.125
Compound BEscherichia coli12.5

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. The oxadiazole ring has been linked to inhibition of cancer cell proliferation in multiple cancer lines including colon and breast cancer cells. For example, a related compound demonstrated an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines .

Cancer Cell LineIC50 (µM)
Colon Adenocarcinoma92.4
Breast Cancer85.0

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound interacts with key enzymes involved in cellular proliferation and survival, such as cyclooxygenases (COX), which are implicated in inflammatory processes and cancer progression .
  • Reactive Oxygen Species Generation : It has been suggested that the nitrophenyl group may enhance the generation of reactive oxygen species (ROS), leading to oxidative stress in target cells and subsequent apoptosis .
  • Receptor Binding : The pyrrole moiety may bind to specific receptors or transcription factors that regulate gene expression related to cell growth and apoptosis .

Case Studies

Several case studies have highlighted the efficacy of compounds similar to this compound:

  • Study on Anticancer Properties : A study investigated the effects of a related oxadiazole derivative on colon cancer cell lines, revealing significant antiproliferative effects correlated with increased ROS levels .
  • Antimicrobial Efficacy Evaluation : Another study assessed the antimicrobial activity against multi-drug resistant strains, demonstrating that derivatives exhibited lower MIC values compared to traditional antibiotics .

Q & A

Q. How are metabolic pathways predicted to guide toxicity studies?

  • Methodological Answer :
  • In silico metabolism (Meteor Nexus) : Predict Phase I oxidation (e.g., ethyl group hydroxylation) and Phase II glucuronidation .
  • In vitro microsomal assays : Incubate with human liver microsomes (HLM) and analyze metabolites via LC-MS/MS .

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